molecular formula C13H15N3O B5369458 N-1H-indazol-5-ylcyclopentanecarboxamide

N-1H-indazol-5-ylcyclopentanecarboxamide

Cat. No. B5369458
M. Wt: 229.28 g/mol
InChI Key: KJZHODCXSKEVCZ-UHFFFAOYSA-N
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Description

N-1H-indazol-5-ylcyclopentanecarboxamide and its derivatives have been explored in various scientific studies focusing on their synthesis, molecular structure, chemical reactions, and properties. These compounds are of interest due to their biological activities and potential applications in medicinal chemistry. The indazole nucleus, in particular, is a core structure in many pharmacologically active compounds, making the study of its derivatives crucial for drug discovery and development.

Synthesis Analysis

The synthesis of indazole derivatives, including this compound, typically involves refluxing the corresponding benzotriazinones with potassium iodide in acetic acid or other standard synthetic procedures with high overall yields. These methods allow for the generation of compounds with significant antifungal activities and the exploration of their roles in various biological activities (Raffa et al., 2002; Tzvetkov et al., 2014).

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by X-ray crystallography and NMR spectroscopy, revealing their intricate configurations and contributing to understanding their chemical behavior and interaction with biological targets. Studies have demonstrated the synthesis and structural elucidation of these compounds, highlighting their potential in drug design (Zhao et al., 2014).

Chemical Reactions and Properties

Indazole derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, leading to the formation of structurally diverse compounds with potential therapeutic applications. These reactions are crucial for the modification and optimization of their biological activities (Hashmi et al., 2004).

Safety and Hazards

The safety and hazards associated with a specific indazole derivative would depend on its exact molecular structure. Some indazole derivatives are used in medicine due to their beneficial effects, but they may also have side effects or toxicities that need to be managed .

Future Directions

The future directions in the research of indazole derivatives are likely to involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on indazole scaffolds .

properties

IUPAC Name

N-(1H-indazol-5-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13(9-3-1-2-4-9)15-11-5-6-12-10(7-11)8-14-16-12/h5-9H,1-4H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZHODCXSKEVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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